molecular formula C21H16ClN3O2S2 B3514161 5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole

5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole

Cat. No.: B3514161
M. Wt: 442.0 g/mol
InChI Key: XBRVUOHVGDOTOH-UHFFFAOYSA-N
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Description

5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole typically involves the reaction of appropriate sulfonyl chlorides with triazole derivatives. One common method involves the use of sulfoxides and azides as the S- and N-sources, respectively . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetonitrile or dimethylformamide, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole is unique due to its combination of a benzylsulfanyl group and a sulfonyl group attached to the triazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other triazole derivatives.

Properties

IUPAC Name

5-benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c22-18-11-13-19(14-12-18)29(26,27)25-21(28-15-16-7-3-1-4-8-16)23-20(24-25)17-9-5-2-6-10-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVUOHVGDOTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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